molecular formula C20H18N4O2 B2966462 (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035005-12-8

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2966462
CAS No.: 2035005-12-8
M. Wt: 346.39
InChI Key: FIRUVEGGRSHMML-HJWRWDBZSA-N
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Description

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This compound features a complex molecular architecture that integrates three distinct pharmacophores: a 1,2,4-oxadiazole heterocycle, a phenyl-substituted pyrrolidine, and a (Z)-configured pyridinyl prop-en-one chalcone-like backbone. The 1,2,4-oxadiazole ring is a well-characterized scaffold in drug discovery, known for its role as a bioisostere for carboxylic esters and amides, which can enhance metabolic stability and membrane permeability . This moiety is frequently investigated for its diverse biological activities, including potential anticancer effects through mechanisms such as enzyme inhibition . The incorporation of a pyridine ring further contributes to the molecule's ability to engage in hydrogen bonding and coordinate with biological targets, a common feature in many bioactive molecules . The specific stereochemistry (Z-configuration) of the propenone linker is a critical structural aspect that defines the molecule's three-dimensional shape and its potential interactions with target proteins. This complex structure makes it a valuable candidate for screening against a broad spectrum of biological targets, such as kinases, receptors, and various enzymes. Researchers can utilize this compound as a key intermediate or a lead molecule in the development of new therapeutic agents, particularly in oncology and infectious disease research. Its structural features also make it an interesting subject for structure-activity relationship (SAR) studies and molecular docking simulations to predict and optimize its binding affinity and efficacy. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(Z)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(9-8-15-5-4-10-21-11-15)24-12-17(16-6-2-1-3-7-16)18(13-24)20-22-14-26-23-20/h1-11,14,17-18H,12-13H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRUVEGGRSHMML-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C=CC2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(CN1C(=O)/C=C\C2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. These changes can affect a variety of cellular processes, including ion channel conductivity, gene transcription, and cell proliferation.

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it an effective treatment for chronic obstructive pulmonary disease (COPD), as it can help to alleviate the symptoms of this condition.

Biological Activity

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. The structural components of this compound suggest that it may interact with various biological pathways, making it a candidate for further investigation.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a pyridine ring. These structural elements are known for their roles in biological activity:

  • Oxadiazole Ring : Often associated with antimicrobial and antiviral properties.
  • Pyrrolidine and Pyridine Moieties : Known to enhance bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.

Antiviral Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antiviral activities. For instance, studies have shown that related oxadiazole compounds demonstrate efficacy against various viruses, including herpes simplex virus and other RNA viruses. The mechanism of action typically involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others by inducing apoptosis or disrupting cell cycle progression .

The following table summarizes the biological activities reported for related compounds:

CompoundBiological ActivityTargetReference
5aAntiviralFeline herpes virus
7aAntitubercularM. tuberculosis
3AnticancerMCF-7 cells

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that promote cell growth or viral entry.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

Several studies have investigated the effects of oxadiazole-containing compounds on viral and cancer cell lines:

Study 1: Antiviral Efficacy

A study evaluated the antiviral potential of various oxadiazole derivatives against herpes simplex virus types 1 and 2. The results indicated that specific substitutions on the oxadiazole ring enhanced antiviral activity significantly .

Study 2: Anticancer Properties

In another study, a series of pyridine-substituted oxadiazoles were tested against breast cancer cell lines. The results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating potent anticancer effects .

Scientific Research Applications

Synthetic Pathway Example

StepReaction TypeReagentsConditions
1CyclizationHydrazine derivativesHeat under reflux
2CouplingPyridine derivativesSolvent-based reaction
3PurificationCrystallizationEthanol or similar solvent

Antiviral Properties

Research has indicated that compounds containing oxadiazole moieties can exhibit significant antiviral activity. For instance, derivatives similar to (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one have been evaluated against various viruses, demonstrating efficacy against Herpes Simplex Virus and other viral strains. The mechanism of action is believed to involve interference with viral replication processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The presence of both oxadiazole and pyridine rings contributes to its ability to interact with multiple biological targets.

Case Studies

  • Antiviral Activity : A study demonstrated that oxadiazole derivatives showed promising results against Herpes Simplex Virus types 1 and 2, with IC50 values indicating effective inhibition of viral replication.
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that certain derivatives could inhibit cell proliferation and promote apoptosis, suggesting a potential role as a chemotherapeutic agent.

Key Mechanisms

  • Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS).

Target Interaction

The structural features allow for effective binding to target proteins involved in disease pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole, pyrrolidine, and pyridine motifs. Below is a comparative analysis with structurally related compounds from recent literature:

Compound Core Structure Key Substituents Notable Properties Reference
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one (Target) Pyrrolidine 1,2,4-oxadiazole, phenyl, pyridinyl-propenone Potential metabolic stability due to oxadiazole; Z-configuration enhances steric control.
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one Pyrazole Hydroxyl, methyl, anilino-propenone Demonstrated crystallographic stability; hydrogen-bonding via hydroxyl and anilino groups.
(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one Pyrazole Benzodioxin, morpholinyl-propenone Enhanced solubility from morpholine; benzodioxin contributes to π-π interactions.
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Propenone Methoxyphenyl, pyrrolidinyl-diazenyl E-configuration favors planar conjugation; diazenyl group enables photochemical reactivity.
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-pyrimidinone Pyrimidinone Tetrazole, coumarin Tetrazole enhances bioactivity; coumarin provides fluorescence properties.

Computational and Experimental Validation

  • Structural Validation : Tools like WinGX and ORTEP () are critical for visualizing anisotropic displacement parameters and hydrogen-bonding networks in analogues (e.g., ).
  • Analytical Characterization : HPLC-ESI-MSn () and crystallographic refinement () are standard for confirming purity and stereochemistry in such compounds.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves constructing three critical moieties: the 1,2,4-oxadiazole ring, the 4-phenylpyrrolidine scaffold, and the α,β-unsaturated ketone (prop-2-en-1-one).

  • Oxadiazole Formation : Use hydrazine precursors or cyclization of amidoximes under dehydrating conditions (e.g., POCl₃) .
  • Pyrrolidine Assembly : Employ [3+2] cycloaddition reactions or reductive amination to introduce the phenyl group at the 4-position .
  • α,β-Unsaturated Ketone : Utilize Claisen-Schmidt condensation between a ketone and aldehyde, ensuring Z-configuration via steric control or catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) .
    • Characterization : Confirm intermediates via ¹H/¹³C NMR and IR spectroscopy.

Q. How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry (e.g., Acta Crystallographica Section E protocols) .
  • NMR Analysis : Measure coupling constants (³Jₐᵦ) between the α and β protons. Z-isomers typically exhibit smaller couplings (<12 Hz) due to restricted rotation .

Q. What are the standard protocols for purity assessment and functional group verification?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify purity (>95% for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • Elemental Analysis : Validate empirical formula accuracy (±0.4% for C, H, N) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring synthesis under catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., In₂O₃-based systems) to enhance cyclization efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
    • Data Contradiction Example : Lower yields in conventional heating vs. catalytic methods may arise from incomplete cyclization; validate via LC-MS tracking .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • In Silico vs. In Vitro Validation :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., antimicrobial targets) .

Validate with antimicrobial assays (MIC values against Gram-positive/negative strains) .

  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may inhibit activity .
    • Case Study : Pyrazole-triazole hybrids showed predicted activity against HIV-1 RT but lacked efficacy in vitro due to poor membrane permeability .

Q. What strategies address structural ambiguities in the pyrrolidine moiety during crystallographic analysis?

  • Methodological Answer :

  • High-Resolution Crystallography : Collect data at <1.0 Å resolution to resolve torsional angles and hydrogen bonding networks .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G*) to validate geometry .
  • Disorder Modeling : Use SHELXL to refine disordered phenyl/pyridyl groups with occupancy constraints .

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